2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromophenyl group attached to a naphthyridine core, which also contains a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one typically involves the reaction of 3-bromophenyl derivatives with naphthyridine precursors under specific conditions. One common method includes the use of bromination reactions followed by cyclization to form the naphthyridine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core. These products can be further utilized in various applications depending on their chemical properties .
Scientific Research Applications
2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-hydroxy-1,8-naphthyridin-4(1H)-one
- 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
- 2-(3-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
Uniqueness
2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
652973-89-2 |
---|---|
Molecular Formula |
C14H9BrN2O2 |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-hydroxy-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H9BrN2O2/c15-9-4-1-3-8(7-9)11-13(19)12(18)10-5-2-6-16-14(10)17-11/h1-7,19H,(H,16,17,18) |
InChI Key |
PGSORVCHQAEZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=O)C3=C(N2)N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.